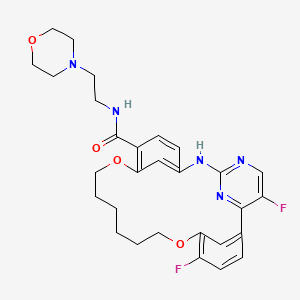

Cdk9-IN-29

Description

CDK9 regulates transcription elongation via phosphorylation of RNA polymerase II, making it a critical target for diseases involving dysregulated transcription, such as cancer and HIV .

Properties

Molecular Formula |

C29H33F2N5O4 |

|---|---|

Molecular Weight |

553.6 g/mol |

IUPAC Name |

3,22-difluoro-N-(2-morpholin-4-ylethyl)-13,20-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8(26),9,11,21,23-nonaene-11-carboxamide |

InChI |

InChI=1S/C29H33F2N5O4/c30-23-8-5-20-17-26(23)40-14-4-2-1-3-13-39-25-18-21(34-29-33-19-24(31)27(20)35-29)6-7-22(25)28(37)32-9-10-36-11-15-38-16-12-36/h5-8,17-19H,1-4,9-16H2,(H,32,37)(H,33,34,35) |

InChI Key |

VZRBGAXSPYVRRB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCOC2=C(C=CC(=C2)NC3=NC=C(C(=N3)C4=CC(=C(C=C4)F)OCC1)F)C(=O)NCCN5CCOCC5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cdk9-IN-29 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s potency and selectivity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and identity of the compound .

Chemical Reactions Analysis

Types of Reactions: Cdk9-IN-29 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the chemical reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify the most potent and selective inhibitors of CDK9 .

Scientific Research Applications

Cdk9-IN-29 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of CDK9 in transcriptional regulation. In biology, it helps elucidate the molecular mechanisms underlying gene expression and cell cycle control. In medicine, this compound is being investigated as a potential therapeutic agent for various cancers, including acute myeloid leukemia and solid tumors .

Mechanism of Action

Cdk9-IN-29 exerts its effects by inhibiting the activity of CDK9, a key regulator of transcriptional elongation. CDK9 forms a complex with cyclin T1, known as the positive transcription elongation factor b (P-TEFb), which phosphorylates the carboxyl-terminal domain of RNA polymerase II. This phosphorylation event is crucial for the transition from transcription initiation to elongation. By inhibiting CDK9, this compound disrupts this process, leading to the downregulation of gene expression and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Properties of Cdk9-IN-29:

- Molecular Formula: C₉H₈ClNO₅

- Molecular Weight : 245.62 g/mol

- Physicochemical Properties: Log S (ESOL): -2.13 (moderate solubility) Topological Polar Surface Area (TPSA): 95.3 Ų (indicative of moderate membrane permeability) Bioavailability Score: 0.55 (moderate oral bioavailability) PAINS Alert: None (low risk of pan-assay interference) .

Pharmacological Data:

Comparison with Similar Compounds

CDK9 inhibitors are classified into ATP-competitive and non-competitive categories. This compound belongs to the ATP-competitive group, sharing functional similarities with compounds like Flavopiridol and SNS-032. Below is a comparative analysis based on structural, functional, and pharmacological parameters.

Table 1: Comparative Properties of CDK9 Inhibitors

Structural and Functional Comparisons:

Flavopiridol: Structural Differences: Flavopiridol is a flavonoid derivative with a larger molecular framework compared to this compound, which has a simpler chlorinated aromatic structure. Functional Limitations: Flavopiridol exhibits off-target effects on CDK1 and CDK2, leading to toxicity, whereas this compound’s selectivity profile remains uncharacterized in the provided evidence .

SNS-032 :

- Pharmacokinetic Advantages : SNS-032 demonstrates higher solubility (-3.80 Log S) and selectivity for CDK9 compared to This compound , though its synthetic complexity may limit scalability .

Pharmacological Considerations:

- This compound ’s moderate bioavailability (0.55) and lack of PAINS alerts suggest it is a promising candidate for preclinical testing. However, its potency and selectivity relative to other inhibitors require further validation .

- Flavopiridol and SNS-032 have advanced to clinical trials but face challenges in toxicity and pharmacokinetics, respectively .

Research Findings and Limitations

- This compound’s synthetic protocol (e.g., reaction in ethanol at 80°C for 12 hours) is well-documented, ensuring reproducibility .

- Gaps in Evidence: The provided data lack direct comparisons of this compound with other inhibitors in terms of IC₅₀, selectivity, and in vivo efficacy.

Q & A

Q. What is the molecular mechanism of CDK9 inhibition by Cdk9-IN-29, and how can researchers validate target engagement experimentally?

Q. Which experimental models are most appropriate for evaluating the therapeutic potential of this compound in oncology?

Prioritize models that recapitulate CDK9-dependent transcriptional addiction:

- In vitro : MYC-amplified cell lines (e.g., MV4-11 leukemia) for apoptosis assays .

- In vivo : Xenograft models using BET inhibitor-resistant tumors to assess synergy .

- Ex vivo : Patient-derived organoids (PDOs) to evaluate tumor-specific efficacy .

Methodological Tip: Use RNA-seq to quantify downregulation of short-lived oncoproteins (e.g., MCL-1) as a biomarker of CDK9 inhibition .

Q. How should researchers design dose-response experiments to assess this compound efficacy while minimizing off-target effects?

- Dose Range : 0.1–10 µM, based on IC50 values from kinase assays .

- Controls : Include a pan-CDK inhibitor (e.g., Flavopiridol) and a solvent control (e.g., DMSO) .

- Endpoint Assays : Combine viability (CellTiter-Glo) and apoptosis (Annexin V/PI) readouts .

Key Consideration: Pre-treat cells for 6–24 hours to account for delayed transcriptional effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values of this compound across biochemical vs. cellular assays?

Discrepancies often arise due to differences in ATP concentrations, cellular permeability, or off-target effects. Mitigate by:

- Standardizing assay conditions : Use physiological ATP levels (1 mM) in biochemical assays .

- Measuring intracellular compound levels via LC-MS to confirm bioavailability .

- Applying orthogonal assays (e.g., NanoBRET) to validate target engagement in live cells .

Data Analysis Framework:

- Perform Grubbs’ test to identify outliers in replicate experiments .

- Use Bland-Altman plots to assess agreement between assay types .

Q. What strategies are recommended for optimizing this compound treatment protocols in combination therapies?

- Sequential Dosing : Administer this compound after DNA-damaging agents (e.g., cisplatin) to exploit transcriptional stress .

- Synergy Screening : Use a Chou-Talalay matrix to identify synergistic partners (e.g., PARP inhibitors) .

- Pharmacodynamic Markers : Monitor RNA Pol II pausing via PRO-seq to guide dosing schedules .

Example Combination Data:

| Partner Drug | Synergy Score (CI) | Tumor Model |

|---|---|---|

| Olaparib (PARPi) | 0.3 (Strong) | BRCA1-mutated OVCAR-3 |

| Venetoclax (BCL-2i) | 0.5 (Moderate) | AML PDX |

Q. How can multi-omics data integration improve the interpretation of this compound’s mechanism in heterogeneous tumor models?

- Transcriptomics : Identify downregulated oncogenic transcripts (e.g., MYC, MCL-1) via RNA-seq .

- Proteomics : Use mass spectrometry to quantify changes in short-lived proteins (half-life < 30 mins) .

- Epigenomics : Integrate ATAC-seq data to assess chromatin accessibility changes post-treatment .

Analytical Workflow:

- Perform PCA to reduce dimensionality of omics datasets .

- Apply WGCNA to identify co-expressed gene modules linked to drug response .

Methodological Best Practices

- Data Reproducibility : Report raw data (e.g., blot images) and statistical methods in supplements .

- Contradiction Analysis : Use triangulation (e.g., biochemical, cellular, in vivo data) to validate findings .

- Literature Review : Leverage aggregation search tools (e.g., PubMed, Dimensions) to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.